molecular formula C14H18BrNO3 B1345835 tert-butyl 7-bromo-2,3-dihydro-1,4-benzoxazepine-4(5H)-carboxylate CAS No. 740842-73-3

tert-butyl 7-bromo-2,3-dihydro-1,4-benzoxazepine-4(5H)-carboxylate

Cat. No.: B1345835
CAS No.: 740842-73-3
M. Wt: 328.2 g/mol
InChI Key: GOTCHZNAPXYRGA-UHFFFAOYSA-N
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Description

tert-Butyl 7-bromo-2,3-dihydro-1,4-benzoxazepine-4(5H)-carboxylate: is a synthetic organic compound belonging to the class of benzoxazepines. This compound is characterized by a tert-butyl ester group, a bromine atom at the 7th position, and a dihydro-1,4-benzoxazepine core. Benzoxazepines are known for their diverse biological activities and potential therapeutic applications.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 7-bromo-2,3-dihydro-1,4-benzoxazepine-4(5H)-carboxylate typically involves the following steps:

    Formation of the Benzoxazepine Core: The initial step involves the cyclization of an appropriate ortho-aminophenol with a suitable bromoalkylating agent under basic conditions to form the benzoxazepine ring.

    Introduction of the tert-Butyl Ester Group: The tert-butyl ester group is introduced via esterification of the carboxylic acid precursor using tert-butyl alcohol and a strong acid catalyst such as sulfuric acid.

    Bromination: The bromine atom is introduced at the 7th position through a selective bromination reaction using bromine or N-bromosuccinimide (NBS) under controlled conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This involves the use of continuous flow reactors, automated systems for precise control of reaction parameters, and efficient purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dihydro portion of the benzoxazepine ring, leading to the formation of oxo derivatives.

    Reduction: Reduction reactions can target the bromine atom, converting it to a hydrogen atom or other substituents.

    Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) in hydrogenation reactions are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea under mild conditions.

Major Products

    Oxidation: Oxo derivatives of the benzoxazepine ring.

    Reduction: Dehalogenated products or hydrogenated derivatives.

    Substitution: Various substituted benzoxazepine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Synthetic Intermediates: Used as intermediates in the synthesis of more complex organic molecules.

    Catalysis: Employed in catalytic reactions due to its unique structure.

Biology

    Enzyme Inhibition: Studied for its potential to inhibit specific enzymes involved in disease pathways.

    Receptor Binding: Investigated for its binding affinity to various biological receptors.

Medicine

    Drug Development: Explored as a lead compound in the development of new pharmaceuticals, particularly for neurological and psychiatric disorders.

Industry

    Material Science: Utilized in the development of novel materials with specific electronic or optical properties.

Comparison with Similar Compounds

Similar Compounds

    7-Bromo-2,3-dihydro-1,4-benzoxazepine-4(5H)-carboxylic acid: Lacks the tert-butyl ester group, resulting in different chemical properties and biological activities.

    tert-Butyl 2,3-dihydro-1,4-benzoxazepine-4(5H)-carboxylate:

Uniqueness

tert-Butyl 7-bromo-2,3-dihydro-1,4-benzoxazepine-4(5H)-carboxylate is unique due to the combination of the tert-butyl ester group and the bromine atom, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

tert-butyl 7-bromo-3,5-dihydro-2H-1,4-benzoxazepine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BrNO3/c1-14(2,3)19-13(17)16-6-7-18-12-5-4-11(15)8-10(12)9-16/h4-5,8H,6-7,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOTCHZNAPXYRGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCOC2=C(C1)C=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10649328
Record name tert-Butyl 7-bromo-2,3-dihydro-1,4-benzoxazepine-4(5H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10649328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

740842-73-3
Record name tert-Butyl 7-bromo-2,3-dihydro-1,4-benzoxazepine-4(5H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10649328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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